

Technical Support Center: CP-690550 (Tofacitinib)

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Compound of Interest

Compound Name: CP-690550A

Cat. No.: B606784

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of CP-690550 (Tofacitinib) in DMSO and cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of CP-690550?

A1: CP-690550 is readily soluble in dimethyl sulfoxide (DMSO). For optimal stability, prepare high-concentration stock solutions in fresh, anhydrous DMSO. Stock solutions can be stored at -20°C for several months or at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q2: What is the stability of CP-690550 in DMSO?

A2: CP-690550 is generally stable in DMSO when stored under appropriate conditions (frozen and protected from light). However, it is important to use anhydrous DMSO, as moisture can reduce the solubility and potentially affect the long-term stability of the compound.

Q3: How stable is CP-690550 in aqueous solutions and cell culture media?

A3: The stability of CP-690550 in aqueous solutions is dependent on pH, temperature, and ionic strength.^{[1][2]} It exhibits maximum stability in acidic conditions (below pH 5.0) and at lower temperatures and ionic strengths.^{[1][2]} While specific quantitative stability data in

complex cell culture media such as RPMI-1640 or DMEM with fetal bovine serum (FBS) is not extensively published, several in-vitro studies have successfully used CP-690550 in cell cultures for up to 72 hours, suggesting a reasonable degree of stability for the duration of typical cell-based assays.[3] However, for experiments extending beyond 72 hours, it is advisable to consider replacing the media with a freshly prepared solution of the compound.

Q4: What are the known degradation products of CP-690550?

A4: Forced degradation studies have shown that CP-690550 is susceptible to degradation under acidic, basic, and oxidative conditions.[4][5] Hydrolysis can occur at the amide and cyano groups, and oxidation can affect the pyrrole ring.[5] It is relatively stable under photolytic and thermal stress.

Troubleshooting Guides

Issue 1: Precipitation of CP-690550 in Cell Culture Media

- Possible Cause: The final concentration of DMSO in the culture media is too high, or the aqueous solubility of CP-690550 is exceeded.
- Troubleshooting Steps:
 - Ensure the final DMSO concentration in your cell culture medium is low, typically below 0.5%, to prevent solvent-induced precipitation and cytotoxicity.
 - When diluting the DMSO stock solution into the aqueous culture medium, add it dropwise while gently vortexing or mixing to facilitate dissolution.
 - Pre-warming the cell culture medium to 37°C before adding the compound can aid in solubility.

Issue 2: Inconsistent or Unexpected Results in Cell-Based Assays

- Possible Cause: Degradation of CP-690550 in the culture medium during long-term experiments.
- Troubleshooting Steps:

- For experiments lasting longer than 48-72 hours, consider replacing the culture medium with freshly prepared CP-690550 to maintain a consistent concentration of the active compound.
- Minimize the exposure of media containing CP-690550 to light and elevated temperatures outside of the incubator.
- If assay variability persists, a stability study of CP-690550 in your specific cell culture medium can be performed by analyzing samples at different time points using HPLC.

Data Summary

Table 1: Solubility of CP-690550 Citrate

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	50.45	100

Table 2: Summary of CP-690550 (Tofacitinib) Citrate Stability under Forced Degradation Conditions

Condition	Observation
Acid Hydrolysis (0.1 N HCl)	Unstable; degradation observed.
Base Hydrolysis (0.1 N NaOH)	Unstable; significant degradation with multiple degradation products.
Oxidative (6% H ₂ O ₂)	Stable; no degradation products observed after 48 hours at room temperature.
Thermal (80°C)	Stable; no degradation products found after 24 hours.
Photolytic (UV light)	Stable; no degradation products found after 24 hours at room temperature.
Neutral Hydrolysis (refluxed in water)	Stable; no degradation products found after 24 hours.

This table is a summary of findings from forced degradation studies. The stability in complex cell culture media may vary.

Experimental Protocols

Protocol 1: Preparation of CP-690550 Stock Solution

- Materials:
 - CP-690550 (Tofacitinib) citrate powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile microcentrifuge tubes
- Procedure:
 1. Based on the molecular weight of your specific batch of CP-690550 citrate, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
 2. Weigh the required amount of CP-690550 powder and transfer it to a sterile microcentrifuge tube.
 3. Add the calculated volume of anhydrous DMSO to the tube.
 4. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
 5. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 6. Store the aliquots at -20°C or -80°C, protected from light.

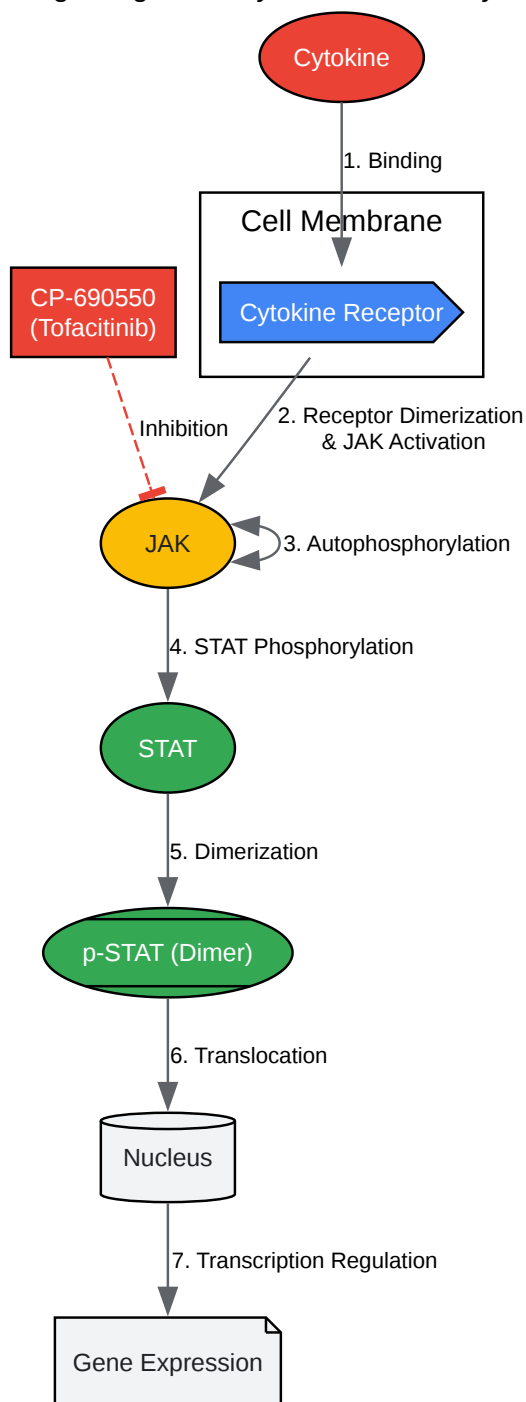
Protocol 2: Stability Assessment of CP-690550 in Cell Culture Media by HPLC

- Materials:

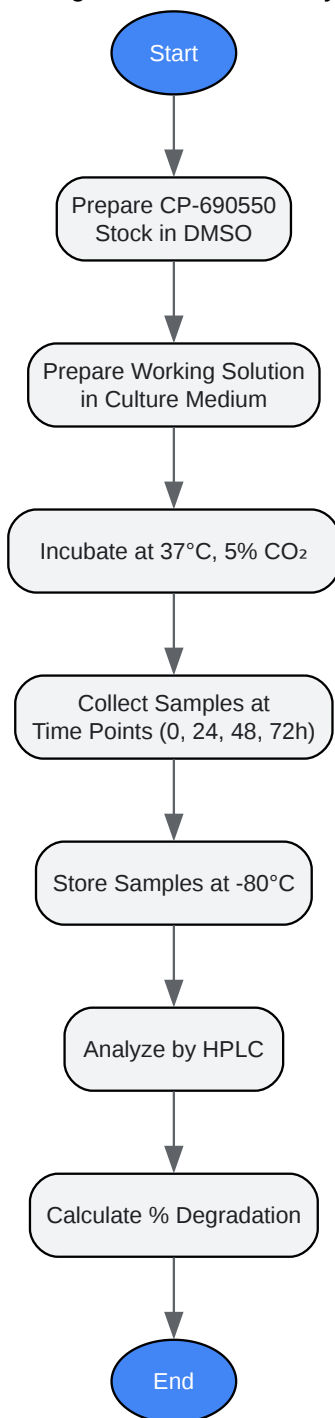
- CP-690550 stock solution in DMSO
- Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS)
- Sterile culture plates or tubes
- Incubator (37°C, 5% CO₂)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
- Procedure:
 1. Prepare a working solution of CP-690550 in the cell culture medium at the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
 2. Dispense the solution into sterile culture plates or tubes.
 3. Place the samples in a 37°C, 5% CO₂ incubator.
 4. At designated time points (e.g., 0, 24, 48, and 72 hours), collect an aliquot of the medium.
 5. Store the collected samples at -80°C until analysis.
 6. Prior to HPLC analysis, samples may require extraction (e.g., protein precipitation with acetonitrile) to remove media components that could interfere with the analysis.
 7. Analyze the samples by a validated HPLC method to determine the concentration of CP-690550 remaining at each time point.
 8. Calculate the percentage of degradation over time relative to the initial concentration at time 0.

Visualizations

JAK-STAT Signaling Pathway and Inhibition by CP-690550



Workflow for Assessing CP-690550 Stability in Culture Media

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